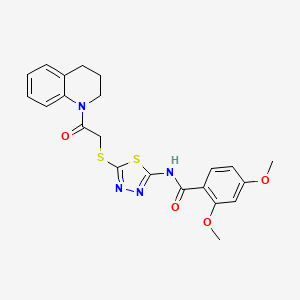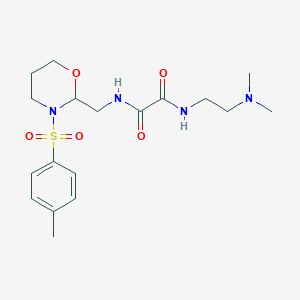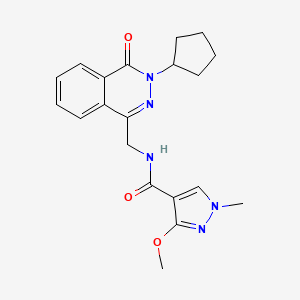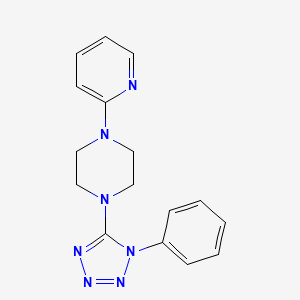![molecular formula C18H20N6O2 B2810131 N-(2-(4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide CAS No. 1211651-72-7](/img/structure/B2810131.png)
N-(2-(4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-(4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide, also known as MPEP, is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5). MPEP has been extensively studied for its potential applications in treating various neurological disorders, such as Fragile X syndrome, Parkinson's disease, and schizophrenia.
Aplicaciones Científicas De Investigación
Synthesis and Medicinal Aspects of Pyrazolo[3,4-d]pyrimidine Scaffold
Pyrazolo[3,4-d]pyrimidine scaffold, closely related to the compound , is recognized for its broad range of medicinal properties, including anticancer, CNS agents, anti-infectious, anti-inflammatory, CRF1 antagonists, and radiodiagnostic applications. The structure-activity relationship (SAR) studies have gained significant attention, highlighting the scaffold's potential in drug development across various disease targets. This insight underlines the critical role of pyrazolo[3,4-d]pyrimidine derivatives in medicinal chemistry, providing a foundation for further exploitation in designing potential drug candidates (Cherukupalli et al., 2017).
Role in Optoelectronic Materials
Quinazolines and pyrimidines, including pyrazolo[3,4-d]pyrimidine derivatives, have shown extensive research interest in their application for electronic devices, luminescent elements, photoelectric conversion elements, and image sensors. The incorporation of quinazoline and pyrimidine fragments into π-extended conjugated systems is valuable for creating novel optoelectronic materials. This highlights the significant potential of pyrazolo[3,4-d]pyrimidine derivatives in the development of materials for organic light-emitting diodes (OLEDs), including white OLEDs and highly efficient red phosphorescent OLEDs, and as potential structures for nonlinear optical materials and colorimetric pH sensors (Lipunova et al., 2018).
Antimicrobial Drug Discovery
Pyrazole clubbed with pyrimidine analogues has been identified as privileged scaffolds in antimicrobial drug discovery. These compounds exhibit potent antimicrobial motifs through structural modifications such as ring variation, ring fusion, and substitution variants. This suggests the potential of N-(2-(4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide derivatives in synthesizing new-age antimicrobials with improved potency and pharmacokinetic properties (Trivedi et al., 2022).
Synthesis of Heterocyclic Compounds
The synthesis of heterocyclic compounds, including those with pyrazolo[3,4-d]pyrimidine scaffolds, is crucial due to their applications as pharmaceuticals. Multi-component reactions (MCRs) offer an eco-friendly approach for the synthesis of complex heterocycles, including pyrazolo[3,4-d]pyrimidine derivatives, in a single step. This methodology emphasizes the potential of pyrazolo[3,4-d]pyrimidine derivatives in the efficient synthesis of fused heterocycles with significant pharmaceutical applications (Dhanalakshmi et al., 2021).
Hybrid Catalysts in Synthesis
The use of hybrid catalysts in synthesizing 5H-pyrano[2,3-d]pyrimidine scaffolds, closely related to the compound of interest, showcases the wide range of applicability and the intensive investigation into developing the core structure. This review highlights the role of diversified hybrid catalysts in the development of pyrazolo[3,4-d]pyrimidine derivatives, demonstrating the scaffold's potential in medicinal and pharmaceutical industries (Parmar et al., 2023).
Mecanismo De Acción
Target of Action
The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle. It is particularly important in controlling the transition from the G1 phase to the S phase, a critical step in cell division .
Mode of Action
The compound acts as an inhibitor of CDK2 . It binds to the active site of CDK2, preventing its interaction with cyclin A2, a protein required for CDK2 activation . This inhibitory action disrupts the normal progression of the cell cycle, leading to a halt in cell division .
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle, specifically the transition from the G1 phase to the S phase . This disruption can lead to cell cycle arrest, preventing the cell from dividing. In the context of cancer cells, this can result in the inhibition of tumor growth .
Pharmacokinetics
These studies help predict the compound’s bioavailability and its potential as a drug candidate .
Result of Action
The compound has shown potent dual activity against examined cell lines and CDK2 . It has been observed to cause significant alterations in cell cycle progression, in addition to inducing apoptosis within HCT cells .
Action Environment
Propiedades
IUPAC Name |
N-[2-(4-morpholin-4-ylpyrazolo[3,4-d]pyrimidin-1-yl)ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N6O2/c25-18(14-4-2-1-3-5-14)19-6-7-24-17-15(12-22-24)16(20-13-21-17)23-8-10-26-11-9-23/h1-5,12-13H,6-11H2,(H,19,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPXKAVHDNTXNSQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC=NC3=C2C=NN3CCNC(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(5-methyl-1,2-oxazol-3-yl)oxy]-1-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]ethanone](/img/structure/B2810050.png)

![N-[(2-ethoxypyridin-4-yl)methyl]-6-methylpyrazine-2-carboxamide](/img/structure/B2810056.png)



![N-Tert-butyl-3-[(2-chloropropanoylamino)methyl]benzamide](/img/structure/B2810062.png)


![2-phenoxy-1-[3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]propan-1-one](/img/structure/B2810065.png)

![2-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]-1,1-dioxothiolane-2-carboxylic acid](/img/structure/B2810068.png)

